molecular formula C11H16Cl2N2O2 B2643425 Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride CAS No. 2490314-51-5

Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride

Cat. No. B2643425
CAS RN: 2490314-51-5
M. Wt: 279.16
InChI Key: CAORSKHQVPCBFF-JXGSBULDSA-N
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Description

“Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride” is a chemical compound with potential applications in scientific research . It is a direct metabolite of the essential amino acid L-methionine . The compound has a molecular weight of 276.16 .


Synthesis Analysis

The synthesis of similar compounds involves enzymatic and chemoenzymatic cascade reactions . These reactions enable the synthesis of complex stereocomplementary compounds with three chiral centers in a step-efficient and selective manner without intermediate purification . The cascade employs inexpensive substrates and involves a carboligation step, a subsequent transamination, and finally a reaction with a carbonyl cosubstrate .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple chiral centers . The compound’s empirical formula is C12H15Cl2NO2 .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions, including those involving ring-closing metathesis and lipase-mediated kinetic resolution strategies . These reactions are crucial for the synthesis of complex compounds with high stereoselectivities .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 276.16 and an empirical formula of C12H15Cl2NO2 .

Scientific Research Applications

Chemical Synthesis and Functionalization

This compound serves as a scaffold for the synthesis of highly functionalized tetrahydropyridines and pyrrolidines, which are important for their biological effects and potential applications in medicine, dyes, and agrochemical substances. For instance, the phosphine-catalyzed [4 + 2] annulation method allows the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields, demonstrating complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, the polar [3+2] cycloaddition reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene explores the synthesis of pyrrolidines under mild conditions, highlighting the polar nature of the reaction (Żmigrodzka et al., 2022).

Scaffold for Highly Functionalized Derivatives

The compound also acts as a convenient scaffold for the synthesis of other new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its versatility in the generation of novel chemical entities (Ruano, Fajardo, & Martín, 2005).

Cognitive Enhancement Properties

In addition to its applications in chemical synthesis, derivatives of this compound, specifically the 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), have been studied for their cognition-enhancing properties. ABT-089 shows positive effects in rodent and primate models of cognitive enhancement and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Enantioselective Reductions

Furthermore, chiral bridged macrocyclic 1,4-dihydropyridines, prepared from pyridine-3-5-dicarboxylic acid and amino acids like valine or alanine, have been examined for their potential in enantioselective reductions, showcasing the utility of pyridine derivatives in stereochemical manipulations of carbonyl compounds to produce alcohol with high enantiomeric excess (Talma et al., 1985).

properties

IUPAC Name

methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8;;/h2-5,9-10,13H,6-7H2,1H3;2*1H/t9-,10+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAORSKHQVPCBFF-JXGSBULDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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